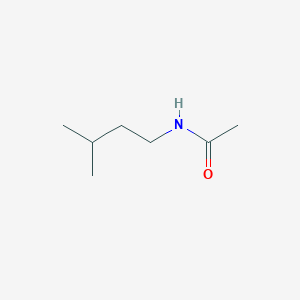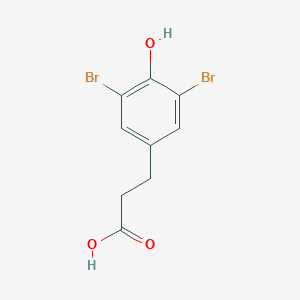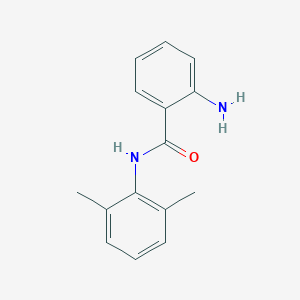
2-amino-N-(2,6-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide, is a compound with notable anticonvulsant properties. It has been a subject of study in pharmacology and chemistry due to its interesting molecular structure and potential applications.
Synthesis Analysis
Ameltolide derivatives were synthesized and evaluated for their anticonvulsant activities. For instance, Lambert et al. (1995) synthesized two new ameltolide analogues: 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, noting their superior efficacy compared to phenytoin in seizure tests (Lambert et al., 1995). Sabbaghan and Hossaini (2012) also contributed to this area by synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of 2-amino-N-(2,6-dimethylphenyl)benzamide has been examined in various studies. Gowda et al. (2008) described the compound as crystallizing with two molecules in the asymmetric unit, with the H—N—C=O units in a trans conformation and the rings being almost orthogonal to each other (Gowda et al., 2008).
Chemical Reactions and Properties
The compound has been studied extensively for its anticonvulsant activity. Robertson et al. (1987) found that 2-amino-N-(2,6-dimethylphenyl)benzamide is an effective anticonvulsant in several animal models, with rapid metabolism by N-acetylation (Robertson et al., 1987). Potts et al. (1989) also investigated its metabolism, disposition, and pharmacokinetics in rats, noting its high absorption rate and major route of metabolism (Potts et al., 1989).
Physical Properties Analysis
The physical properties, such as solubility and stability, have been explored in various contexts. Dockens et al. (1987) developed a method for the liquid chromatographic determination of serum and urine concentrations of the compound, which is useful for pharmacokinetic studies (Dockens et al., 1987).
Chemical Properties Analysis
Its chemical properties, especially related to its anticonvulsant activity, have been a primary focus. Clark CR (1988) compared its anticonvulsant and toxic properties with other prototype antiepileptic drugs, highlighting its potency in the maximal electroshock seizure model (Clark CR, 1988).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Anti-cancer Drug
- Scientific Field : Oncology
- Application Summary : 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide, a compound similar to “2-amino-N-(2,6-dimethylphenyl)benzamide”, has been extensively studied for its potential as an anti-cancer drug.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.
- Results : It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis.
Thyroid Drug
- Scientific Field : Endocrinology
- Application Summary : 2-((2,6-dimethylphenyl)amino)benzoic acid, a compound similar to “2-amino-N-(2,6-dimethylphenyl)benzamide”, has been used as a thyroid drug .
- Methods of Application : The compound was obtained through solution growth and thermal treatment of crystals .
- Results : The specific results or outcomes obtained were not detailed in the source .
Bcr-Abl and Histone Deacetylase Dual Inhibitors
- Scientific Field : Oncology
- Application Summary : Compounds similar to “2-amino-N-(2,6-dimethylphenyl)benzamide” have been designed and synthesized as novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors .
- Methods of Application : The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 .
- Results : The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .
Metabolism of the Prodrug DEGA
- Scientific Field : Pharmacology
- Application Summary : A compound similar to “2-amino-N-(2,6-dimethylphenyl)benzamide”, known as DEGA (N-(2,6-dimethylphenyl)-4-[[diethylamino)acetyl]amino]benzamide), is metabolized by consecutive N-deethylations to form MEGA and GA .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Bcr-Abl and Histone Deacetylase Dual Inhibitors
- Scientific Field : Oncology
- Application Summary : Compounds similar to “2-amino-N-(2,6-dimethylphenyl)benzamide” have been designed and synthesized as novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors .
- Methods of Application : The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .
- Results : The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .
Eigenschaften
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNCJZHSKGUZKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357223 |
Source


|
| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,6-dimethylphenyl)benzamide | |
CAS RN |
13922-38-8 |
Source


|
| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

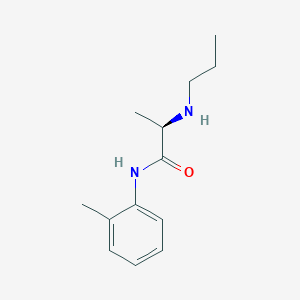

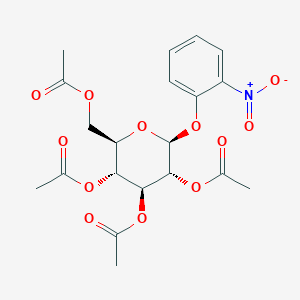
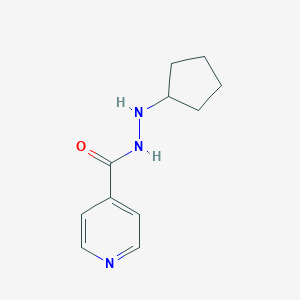


![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)

![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)

